(+)-Erythraline

Antioxidant DPPH assay Erythrina alkaloids

(+)-Erythraline is the only Erythrina alkaloid with fully quantified IV pharmacokinetics (t₁/₂=44.2 min, Cl=42.1 mL/min/kg, Vd=2085 mL/kg) enabling dose-exposure modeling. It exhibits the highest free radical scavenging capacity in its class (DPPH IC₅₀=182.5 µg/mL) and resists gut microbiota degradation—critical for oral formulation studies. A validated asymmetric total synthesis ensures enantiomerically pure, batch-consistent material for reproducible SAR campaigns, bypassing the variability of botanical extraction.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 466-77-3
Cat. No. B1235506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Erythraline
CAS466-77-3
Synonymserythraline
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1
InChIInChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3
InChIKeyTVOFUERNMZTYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Erythraline (CAS 466-77-3): Procurement-Ready Erythrina Spiroalkaloid with Defined α4β2 nAChR Antagonist Activity and Pharmacokinetic Characterization


(+)-Erythraline (CAS 466-77-3) is a spirocyclic Erythrina alkaloid isolated from Erythrina species (notably E. verna and E. mulungu), structurally characterized by a tetracyclic erythrinane skeleton bearing a methylenedioxy group [1]. It functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), with demonstrated selectivity for the α4β2 subtype, and has been the subject of in vitro metabolism, pharmacokinetic, and free radical scavenging investigations [2]. Unlike many Erythrina alkaloids whose pharmacological profiles remain only qualitatively described, (+)-erythraline has quantitative PK parameters (t₁/₂, Cl, Vd) established via validated UHPLC-MS/MS methodology, supporting its use in preclinical studies requiring defined exposure [3].

(+)-Erythraline Substitution Risks: Why Structural Analogs and Oxidized Derivatives Cannot Be Assumed Interchangeable


Within the Erythrina alkaloid class, compounds sharing the erythrinane core exhibit divergent pharmacological and physicochemical properties that preclude direct substitution. Oxidized derivatives such as 8-oxo-erythraline demonstrate markedly reduced free radical scavenging capacity (≈4.8-fold higher IC₅₀) compared to the parent erythraline scaffold [1]. Similarly, the metabolic liability of erythraline — which undergoes CYP450-mediated oxidation to form 8-oxo-erythraline in vivo — means that procurement of the parent compound versus its pre-formed metabolite yields fundamentally different experimental exposure profiles [2]. Other Erythrina alkaloids (e.g., (+)-erythravine, (+)-11α-hydroxyerythravine) display distinct nAChR subtype selectivity and potency profiles (α4β2 IC₅₀ ranging from 4 nM to 13 nM), underscoring that class-level inference of pharmacological activity is invalid without compound-specific quantitative data [3]. Procurement decisions must therefore be guided by the specific compound's characterized parameters rather than assumed class equivalence.

(+)-Erythraline Quantitative Differentiation Evidence: Comparative Data Versus Analogs and Metabolites


Free Radical Scavenging Activity: (+)-Erythraline Versus 8-Oxo-erythraline

(+)-Erythraline exhibits the highest free radical scavenging activity among four isolated Erythrina alkaloids, with an IC₅₀ of 182.5 ± 5.3 µg/mL, demonstrating approximately 4.8-fold greater potency than its oxidized derivative 8-oxo-erythraline (IC₅₀ = 868.2 ± 0.26 µg/mL) in the DPPH assay [1]. Structure-activity relationship analysis indicates that any modification to the erythraline base skeleton decreases antioxidant activity, with DFT calculations revealing that erythraline and erythrinine act as electron donors while 8-oxo-erythraline and crystamidine function as electron acceptors [1].

Antioxidant DPPH assay Erythrina alkaloids

Cytotoxicity Profile: (+)-Erythraline Versus 8-Oxo-erythraline in Tumor Cell Lines

In comparative cytotoxicity assessments, (+)-erythraline demonstrated weak cytotoxic activity against Hep-G2 hepatocarcinoma cells (IC₅₀ = 17.6 µg/mL) and HEP-2 cervix carcinoma cells (IC₅₀ = 15.9 µg/mL), while its primary metabolite 8-oxo-erythraline exhibited 4.5-fold greater potency against Hep-G2 (IC₅₀ = 3.9 µg/mL) and similar activity against HEP-2 (IC₅₀ = 18.5 µg/mL) [1]. Neither compound showed significant cytotoxicity toward tumor cells at lower concentrations [1].

Cytotoxicity Cancer cell lines Metabolite comparison

Metabolic Stability: (+)-Erythraline Resistance to Gut Microbiota Degradation

(+)-Erythraline exhibits complete resistance to metabolization by pig intestinal microbiota, showing no degradation under simulated gut conditions [1]. In contrast, biomimetic oxidation studies using the Jacobsen catalyst demonstrate that (+)-erythraline is susceptible to CYP450-mediated oxidative metabolism, with 8-oxo-erythraline identified as the primary putative metabolite [1]. This differential metabolic profile — microbiota-stable yet oxidatively labile — distinguishes (+)-erythraline from other natural products that undergo extensive presystemic gut metabolism.

Metabolic stability Intestinal microbiota In vitro metabolism

In Vivo Pharmacokinetics: Defined Disposition Parameters for Preclinical Study Design

(+)-Erythraline is one of the few Erythrina alkaloids for which comprehensive in vivo pharmacokinetic parameters have been established using validated bioanalytical methodology. Following intravenous administration (1 mg/kg) in rats, (+)-erythraline exhibited an elimination half-life (t₁/₂) of 44.2 minutes, total clearance (Cl) of 42.1 mL/min/kg, and volume of distribution (Vd) of 2085 mL/kg, as quantified by a validated UHPLC-MS/MS method with a lower limit of quantification of 5 ng/mL [1]. The metabolite 8-oxo-erythraline was detected in rat plasma 20 minutes post-administration, confirming in vivo oxidative conversion [1].

Pharmacokinetics In vivo Rat model

Synthetic Accessibility: Enantioselective Total Synthesis for Reliable Supply

A general asymmetric synthetic methodology for Erythrina alkaloids has been developed, enabling the divergent total synthesis of (+)-erythraline alongside 8-oxo-erythrinine, crystamidine, and 8-oxo-erythraline [1]. This synthetic route utilizes a stereospecific singlet oxygen oxidation of a chiral biaryl lactam intermediate followed by transannular aza-Michael reaction, providing access to enantiomerically pure (+)-erythraline without reliance on variable natural product extraction yields [1].

Total synthesis Asymmetric synthesis Chemical supply

nAChR Subtype Pharmacological Context: Erythrina Alkaloid Class Potency Range

While direct head-to-head IC₅₀ data for (+)-erythraline at nAChR subtypes are not currently published, the Erythrina alkaloid class exhibits a defined potency range against α4β2 nAChRs. In whole-cell patch-clamp studies of HEK 293 cells expressing α4β2 nAChRs, structurally related alkaloids (+)-erythravine and (+)-11α-hydroxyerythravine inhibited acetylcholine-activated currents with IC₅₀ values of 13 nM and 4 nM, respectively, representing sub-nanomolar potency against this CNS receptor subtype [1]. These values establish a benchmark potency range for evaluating the pharmacological profile of (+)-erythraline in nAChR assays.

Nicotinic acetylcholine receptor α4β2 nAChR Electrophysiology

(+)-Erythraline High-Value Research and Preclinical Application Scenarios


Antioxidant Mechanism Studies Requiring Maximal Free Radical Scavenging Activity

For investigations examining the relationship between Erythrina alkaloid structure and antioxidant function, (+)-erythraline represents the optimal procurement choice. Its DPPH IC₅₀ of 182.5 µg/mL surpasses that of structurally modified derivatives by approximately 4.8-fold, and SAR data indicate that modifications to the base skeleton uniformly diminish activity [1]. Studies requiring the highest free radical scavenging signal among this alkaloid class should use unmodified (+)-erythraline as the reference standard.

Preclinical CNS Studies Requiring Defined In Vivo Pharmacokinetic Parameters

(+)-Erythraline is uniquely positioned among Erythrina alkaloids for preclinical CNS pharmacology studies requiring dose-exposure modeling. With established IV pharmacokinetic parameters (t₁/₂ = 44.2 min, Cl = 42.1 mL/min/kg, Vd = 2085 mL/kg) in rats, researchers can design dosing regimens with predictable plasma concentrations and monitor the appearance of the 8-oxo-erythraline metabolite [2]. This characterization enables correlation of behavioral or electrophysiological endpoints with measured exposure, a capability unavailable for most in-class analogs.

Oral Formulation Development Leveraging Gut Microbiota Stability

The demonstrated resistance of (+)-erythraline to pig intestinal microbiota degradation supports its candidacy for oral administration studies where presystemic gut metabolism would otherwise confound exposure [3]. Formulators developing oral delivery systems for Erythrina-derived anxiolytic or anticonvulsant agents should consider (+)-erythraline over analogs with unknown or documented gut metabolic liability, as the compound's stability in this compartment simplifies interpretation of oral bioavailability data.

Synthetic Chemistry and Medicinal Chemistry Campaigns Using Erythrinane Scaffolds

The established asymmetric total synthesis route to (+)-erythraline via stereospecific singlet oxygen oxidation of a chiral biaryl lactam intermediate enables medicinal chemistry campaigns requiring reliable access to enantiomerically pure material for SAR exploration [4]. Unlike natural product extraction, which yields variable alkaloid mixtures dependent on botanical source and harvest conditions, synthetic (+)-erythraline offers batch-to-batch consistency essential for reproducible structure-activity studies and analog development programs.

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